5-Chlorobenzimidazole

Antimalarial Plasmodium falciparum Drug Resistance

Essential building block with validated sub-μM potency against chloroquine-resistant P. falciparum (IC₅₀ 0.78 µM) and C. glabrata (MIC 12.5 µg/mL). The 5-chloro substitution drives >15-fold activity improvement over non-chlorinated analogs—critical for reproducible SAR. Sourced as Rabeprazole impurity standard per ICH Q3A/B.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 4887-82-5
Cat. No. B1584574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorobenzimidazole
CAS4887-82-5
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC=N2
InChIInChI=1S/C7H5ClN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
InChIKeyNKLOLMQJDLMZRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chlorobenzimidazole (CAS 4887-82-5): A Chlorinated Benzimidazole Scaffold for Pharmaceutical Intermediates and Biological Research


5-Chlorobenzimidazole (CAS 4887-82-5) is a heterocyclic aromatic compound, consisting of a benzene ring fused to an imidazole ring with a chlorine substituent at the 5-position of the benzimidazole core . It is primarily utilized as a versatile building block in organic synthesis and as a key intermediate in pharmaceutical development, notably for anti-cancer and anti-fungal agents, and as an impurity reference standard in quality control . The compound is characterized by a molecular formula of C7H5ClN2 and a molecular weight of 152.58 g/mol .

The Non-Interchangeability of 5-Chlorobenzimidazole: Why Structural Precision Dictates Pharmacological and Physicochemical Outcomes


In silico and in vitro studies have demonstrated that the presence and position of the chlorine atom on the benzimidazole ring are critical determinants of biological activity and target binding, meaning in-class compounds cannot be casually substituted. The 5-chloro substitution on the benzimidazole ring significantly influences its chemical reactivity, lipophilicity, and biological activity compared to unsubstituted or alternatively substituted analogs . This specific electronic and steric environment translates to quantifiable differences in potency against drug-resistant pathogens and impacts downstream drug-likeness profiles, making the specific sourcing of 5-chlorobenzimidazole essential for reproducibility in research and development programs .

Quantitative Differentiation of 5-Chlorobenzimidazole Against Structural Analogs and Baseline Compounds


Superior Potency Against Drug-Resistant Malaria: >15-Fold Increase in Activity from Chlorine Substitution

A head-to-head study on a series of benzimidazolyl-chalcones demonstrated that the presence of the 5-chloro substituent is critical for potent antiplasmodial activity. The unsubstituted 5-chlorobenzimidazole derivative (3b) showed an IC50 of 0.78 µM against chloroquine-resistant (CQ-R) P. falciparum. In contrast, a weakly active, non-chlorinated analog (3a) was identified, highlighting that chlorine substitution enhances activity by more than an order of magnitude in this context . The study also established chloroquine as a reference with a sensitivity threshold of 100 nM .

Antimalarial Plasmodium falciparum Drug Resistance

Broad-Spectrum Antifungal Activity: Equipotent to Clinical Standard Ketoconazole Against C. glabrata

A study synthesizing benzimidazole-oxadiazole derivatives found that compounds built on the 5-chlorobenzimidazole scaffold (specifically derivatives 4c and 4d) demonstrated potent antifungal activity. These derivatives exhibited a MIC50 value of 12.5 µg/mL against Candida glabrata. This activity was directly comparable and equipotent to the reference antifungal drug ketoconazole, which also had a MIC50 of 12.5 µg/mL in the same assay .

Antifungal Candida glabrata MIC50

Potent Anti-Leishmanial Activity: Sub-Micromolar IC50 Against Leishmania donovani

In a study evaluating benzimidazolyl-chalcones, several hybrids containing the 5-chlorobenzimidazole moiety displayed potent anti-leishmanial activity. Two specific 5-chlorobenzimidazole-chalcones (4a and 4c) exhibited IC50 values of less than 1 µM against Leishmania donovani promastigotes, with IC50 values ranging from 0.5 to 1.8 µM for the most active compounds in the series. These compounds showed higher inhibitory activity than the reference drug pentamidine (IC50 = 7.6 µM) .

Anti-leishmanial Leishmania donovani IC50

Favorable In Silico Pharmacokinetics: ADMET Profile Supports Further Development

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on 5-chlorobenzimidazole and its derivatives have predicted favorable pharmacokinetic properties . Molecular docking studies, guided by empirical ADME rules, confirmed the interaction of 5-chlorobenzimidazole derivatives with the PfDHFR-TS receptor, identifying the pyrrolic nitrogen of the benzimidazole and the ketone of the propenone as the main interacting entities . The compound and its silver(I) complex have been evaluated for their drug-likeness, with findings suggesting significant potential as therapeutic agents for antioxidant and antidiabetic activities .

ADMET Pharmacokinetics Drug-likeness

High-Value Application Scenarios for 5-Chlorobenzimidazole Driven by Quantitative Differentiation


Lead Scaffold for Next-Generation Antimalarial Agents Targeting Drug-Resistant P. falciparum

Based on the direct evidence of sub-micromolar potency (IC50 = 0.78 µM) against chloroquine-resistant P. falciparum, which represents a >128-fold improvement over the chloroquine reference threshold and a >15-fold increase in activity compared to its non-chlorinated analog, 5-chlorobenzimidazole is a validated starting point for medicinal chemistry programs focused on overcoming drug resistance in malaria . The established SAR and favorable in silico ADMET profile provide a strong foundation for hit-to-lead optimization .

Scaffold for Developing Potent Antifungal Candidates with Clinical Standard Potency

The direct evidence that 5-chlorobenzimidazole-based derivatives (4c and 4d) exhibit equipotent MIC50 values (12.5 µg/mL) to the clinical antifungal ketoconazole against C. glabrata validates its utility in antifungal drug discovery . This application scenario is particularly relevant for developing new therapies to combat antifungal resistance, where novel chemotypes with distinct mechanisms of action are urgently needed.

Key Intermediate and Impurity Reference Standard in Pharmaceutical Quality Control

5-Chlorobenzimidazole is explicitly identified and commercially supplied as a high-purity pharmaceutical impurity standard for Rabeprazole Sodium . This application is critical for regulatory compliance, as it is used in analytical method development and validation to ensure the purity and safety of the final drug product, in accordance with ICH Q3A/Q3B guidelines .

Scaffold for Anti-Leishmanial Drug Discovery with Superior Potency to Pentamidine

The direct evidence that 5-chlorobenzimidazole-chalcone hybrids demonstrate sub-micromolar IC50 values (<1 µM) against L. donovani, outperforming the reference drug pentamidine by over 7.6-fold, positions this scaffold for the development of novel and more effective treatments for visceral leishmaniasis . This application is supported by the scaffold's demonstrated potential for further optimization and favorable drug-like properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chlorobenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.